N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits unique properties that make it a promising candidate for the development of new drugs.
Mechanism of Action
Target of Action
Similar compounds have been found to target tyrosine-protein kinases , which act as cell-surface receptors for various proteins and regulate processes such as angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Mode of Action
It can be inferred from similar compounds that they may interact with their targets (such as tyrosine-protein kinases) to inhibit their activity . This inhibition could lead to changes in the processes regulated by these targets, such as angiogenesis and cell proliferation .
Biochemical Pathways
Given its potential interaction with tyrosine-protein kinases , it can be inferred that it may affect pathways related to angiogenesis, cell survival, proliferation, migration, adhesion, and cell spreading .
Result of Action
Based on its potential interaction with tyrosine-protein kinases , it can be inferred that it may have effects on processes such as angiogenesis, cell survival, proliferation, migration, adhesion, and cell spreading .
Advantages and Limitations for Lab Experiments
One of the advantages of using N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase IX, which makes it a promising candidate for the development of new anticancer drugs. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on other physiological processes.
Future Directions
There are several future directions for the study of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological processes. Finally, more studies are needed to explore the potential antibacterial properties of this compound and its potential applications in the field of microbiology.
Synthesis Methods
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide involves a series of chemical reactions. The first step involves the reaction between 2-bromo-3-thiophenylpyridine and morpholine to form 2-(morpholinomethyl)-3-thiophenylpyridine. This compound is then reacted with chlorosulfonic acid to form N-(2-(morpholinomethyl)-3-thiophenylpyridin-4-yl)-4-sulfamoylbenzamide, which is subsequently treated with sodium hydroxide to obtain the final product.
Scientific Research Applications
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase IX, which is overexpressed in many types of cancer. This makes it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,17-4-6-20-7-5-17)16-10-12-1-3-15-14(9-12)13-2-8-21-11-13/h1-3,8-9,11,16H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBJNUVPZTUVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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